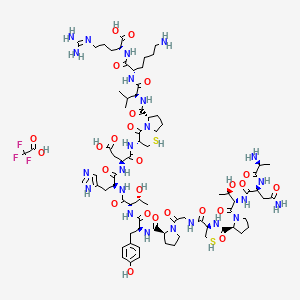

G3-C12 Tfa

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

G3-C12 Tfa is a galectin-3 binding peptide with a dissociation constant (Kd) of 88 nM . It exhibits anticancer activity and is used primarily in scientific research . Galectin-3 is a member of the galectin family of β-galactoside-binding animal lectins, which are involved in various cellular functions, including cell-cell adhesion, cell-matrix interactions, and apoptosis .

Méthodes De Préparation

G3-C12 Tfa is synthesized through custom peptide synthesis . The peptide is typically synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions for SPPS include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Analyse Des Réactions Chimiques

G3-C12 Tfa undergoes various chemical reactions, including binding to galectin-3 with high affinity . The peptide does not show affinity for other galectin family members or other lectins . Common reagents used in the synthesis and modification of this compound include coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt), as well as protecting groups like fluorenylmethyloxycarbonyl (Fmoc) . The major products formed from these reactions are the desired peptide sequences with high purity .

Applications De Recherche Scientifique

G3-C12 Tfa has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study galectin-3 interactions and to develop galectin-3 inhibitors . In biology, this compound is used to investigate the role of galectin-3 in various cellular processes, including cell adhesion, migration, and apoptosis . In medicine, this compound has shown potential as an anticancer agent, particularly in targeting colorectal cancer cells overexpressing galectin-3 . Additionally, this compound has been used in imaging studies to noninvasively visualize galectin-3-positive tumors using radiolabeled peptides .

Mécanisme D'action

G3-C12 Tfa exerts its effects by binding to galectin-3 with high affinity . Galectin-3 is involved in various cellular processes, including cell-cell adhesion, cell-matrix interactions, and apoptosis . By binding to galectin-3, this compound can modulate these processes and inhibit tumor growth and metastasis . The molecular targets of this compound include the carbohydrate-recognition domain (CRD) of galectin-3, which is responsible for its binding affinity .

Comparaison Avec Des Composés Similaires

G3-C12 Tfa is unique in its high specificity and affinity for galectin-3 compared to other galectin-binding peptides . Similar compounds include other galectin-3 inhibitors and peptides that target different members of the galectin family . For example, galectin-3/galectin-8-IN-1 is a dual inhibitor of galectin-3 and galectin-8 with Kd values of 4.12 μM and 6.04 μM, respectively . this compound’s high specificity for galectin-3 and its anticancer activity make it a valuable tool in scientific research and potential therapeutic applications .

Propriétés

Formule moléculaire |

C76H116F3N23O25S2 |

|---|---|

Poids moléculaire |

1873.0 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[2-[[(2R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C74H115N23O23S2.C2HF3O2/c1-35(2)56(69(115)84-42(12-6-7-21-75)61(107)85-43(73(119)120)13-8-22-81-74(78)79)92-68(114)52-16-10-24-96(52)71(117)49(33-122)91-63(109)47(29-55(103)104)87-62(108)45(27-40-30-80-34-83-40)89-70(116)57(37(4)98)93-64(110)44(26-39-17-19-41(100)20-18-39)88-66(112)50-14-9-23-95(50)54(102)31-82-60(106)48(32-121)90-67(113)51-15-11-25-97(51)72(118)58(38(5)99)94-65(111)46(28-53(77)101)86-59(105)36(3)76;3-2(4,5)1(6)7/h17-20,30,34-38,42-52,56-58,98-100,121-122H,6-16,21-29,31-33,75-76H2,1-5H3,(H2,77,101)(H,80,83)(H,82,106)(H,84,115)(H,85,107)(H,86,105)(H,87,108)(H,88,112)(H,89,116)(H,90,113)(H,91,109)(H,92,114)(H,93,110)(H,94,111)(H,103,104)(H,119,120)(H4,78,79,81);(H,6,7)/t36-,37+,38+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-,58-;/m0./s1 |

Clé InChI |

OQGMMKMUSBKPMQ-QAYAABOASA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CS)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CS)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,5,5-Tetramethyl-2-(6-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14018463.png)

![1-[(4-Chlorophenyl)sulfanylmethyl]piperidine](/img/structure/B14018481.png)

![Sodium 2-chloro-5-(5-chloro-4'-methoxyspiro[adamantane-2,3'-[1,2]dioxetan]-4'-yl)phenyl phosphate](/img/structure/B14018489.png)